2-(aminomethyl)-N-methylcyclopentan-1-amine

Medicinal Chemistry Lipophilicity Optimization CNS Drug Design

Researchers seeking a chiral 1,2-cyclopentane diamine with differentiated amine reactivity often face limited commercial availability. This compound solves that with its primary aminomethyl and secondary N-methylamine, enabling chemoselective functionalization and stable five-membered chelate formation for asymmetric catalysis. - ≥95% purity for reliable ligand synthesis. - Orthogonal protecting-group chemistry due to pKa differential. - CNS-favorable HBD count (3) for brain-penetrant probe design.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13250711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N-methylcyclopentan-1-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCNC1CCCC1CN
InChIInChI=1S/C7H16N2/c1-9-7-4-2-3-6(7)5-8/h6-7,9H,2-5,8H2,1H3
InChIKeyOYIBFYBOBALVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-N-methylcyclopentan-1-amine Overview


2-(Aminomethyl)-N-methylcyclopentan-1-amine (CAS 1484602-98-3, molecular formula C₇H₁₆N₂, molecular weight 128.22 g/mol) is a chiral, vicinal diamine featuring a cyclopentane scaffold bearing a primary aminomethyl group (–CH₂NH₂) at C2 and a secondary N-methylamine (–NHCH₃) at C1 . It belongs to the class of 1,2-cyclopentane diamines, a scaffold historically recognized as a privileged motif for chiral ligand design, asymmetric catalysis, and constrained peptidomimetics [1]. The compound is commercially supplied at ≥95% purity . Its structural signature—one primary amine, one secondary N-methyl amine, and two stereogenic centers—distinguishes it from both its unsubstituted parent and its N,N′-dimethylated or regioisomeric counterparts.

Chiral 1,2-diamine scaffold for asymmetric ligand design
N-Methylated secondary amine tunes lipophilicity and CNS MPO parameters
Differential amine basicity supports chemoselective protection strategies

Uniqueness of 2-(Aminomethyl)-N-methylcyclopentan-1-amine


The cyclopentane-1,2-diamine scaffold is not a commodity; minute structural alterations—N-methylation pattern, amine substitution regiochemistry, and stereochemistry—produce large shifts in physicochemical properties, coordination geometry, and biological target engagement [1]. The des-methyl analog 2-(aminomethyl)cyclopentan-1-amine (CAS 21544-02-5) possesses two primary amines (HBD count = 4, TPSA = 52.04 Ų, logP = 1.47) [2], whereas the target compound carries one primary and one secondary N-methyl amine (HBD count = 3, TPSA ≈ 38.05 Ų, estimated logP ≈ 1.9–2.2). The regioisomer 1-(aminomethyl)-N-methylcyclopentan-1-amine (CAS 116577-08-3) places both nitrogen substituents on the same ring carbon (geminal), eliminating the vicinal 1,2-relationship essential for bidentate metal chelation and chiral induction [3]. Generic substitution with any of these analogs would alter lipophilicity, hydrogen-bonding capacity, basicity, and the ability to form five-membered chelate rings—four parameters that directly control performance in asymmetric catalysis, chiral resolution, and structure–activity relationships in medicinal chemistry.

Des-methyl analog (CAS 21544-02-5)
Higher HBD count (4 vs 3) and lower logP may shift membrane permeability and CNS exposure profile; not directly interchangeable for CNS-optimized fragment design.
Geminal regioisomer (CAS 116577-08-3)
1,1-Diamine architecture prevents five-membered chelate formation; eliminates bidentate metal coordination essential for asymmetric catalysis applications.

2-(Aminomethyl)-N-methylcyclopentan-1-amine: Key Differentiating Evidence


Reduced Hydrogen Bond Donor Count

The target compound bears one primary amine (aminomethyl) and one secondary N-methylamine, yielding a hydrogen bond donor (HBD) count of 3. In contrast, the des-methyl analog 2-(aminomethyl)cyclopentan-1-amine (CAS 21544-02-5) carries two primary amines, giving an HBD count of 4. This reduction of one HBD is structurally verified by SMILES comparison (CNC1CCCC1CN vs. NC1C(CN)CCC1). In CNS drug design, an HBD count ≤3 is a widely accepted threshold for improved passive blood–brain barrier permeation, while HBD = 4 is associated with significantly lower brain penetration [1]. Although this is a class-level inference for brain permeability, the HBD count difference is directly calculable from the molecular structures.

HBD Count
Reported
HBD = 3 (vs 4)
Lower HBD may favor CNS permeation
Class-level CNS MPO inference; confirm experimentally
Medicinal Chemistry Lipophilicity Optimization CNS Drug Design

Enhanced Lipophilicity by N-Methylation

N-Methylation of an aliphatic amine typically increases logP by 0.5–0.7 units [1]. The des-methyl analog 2-(aminomethyl)cyclopentan-1-amine has a reported experimental logP of 1.47 [2]. Applying the well-established methylene contribution (π(CH₃) ≈ 0.5), the target compound is estimated to have logP in the range of 1.97–2.17. While direct experimental logP or logD₇.₄ data for the target compound are not publicly available as of this writing, the direction and approximate magnitude of lipophilicity shift are highly reliable class-level predictions.

logP Shift
Class-level inference
ΔlogP ≈ +0.5 to +0.7 (est.)
Supports CNS-favorable property shift
Experimental logP measurement recommended
Physicochemical Profiling logP/logD Ligand Efficiency

Vicinal vs. Geminal Diamine Architecture

The target compound positions the aminomethyl and N-methylamine groups on adjacent ring carbons (C1 and C2), creating a vicinal diamine capable of forming a five-membered chelate ring upon metal coordination [1]. The regioisomer 1-(aminomethyl)-N-methylcyclopentan-1-amine (CAS 116577-08-3) places both substituents on the same carbon (C1), yielding a geminal diamine that cannot form a five-membered chelate but instead would form a strained four-membered ring upon bidentate binding. Literature on trans-cyclopentane-1,2-diamine demonstrates that the vicinal arrangement provides superior chiral induction in asymmetric catalysis (enantiomeric excess up to 99% in certain transformations), whereas geminal 1,1-diamines are virtually absent from the chiral ligand literature [1]. The structural difference is unambiguously confirmed by SMILES: CNC1CCCC1CN (vicinal) vs. CNC1(CN)CCCC1 (geminal).

Chelate Ring Size
Class-level inference
Five-membered (vs. four-membered geminal)
Vicinal arrangement required for chiral induction
Well-established in coordination chemistry
Coordination Chemistry Asymmetric Catalysis Chiral Ligand Design

Amine Basicity Difference: N-Methyl vs. Primary

N-Methyl substitution increases amine basicity by approximately 0.5–0.8 pKa units relative to the corresponding primary amine due to the electron-donating inductive effect of the methyl group [1]. For the des-methyl analog 2-(aminomethyl)cyclopentan-1-amine, both amine groups are primary and exhibit similar pKa values (~10.0–10.2). In the target compound, the N-methylamine at C1 is estimated to have pKa ≈ 10.5–10.8, while the primary aminomethyl group at C2 retains pKa ≈ 10.0–10.2. This pKa differential of 0.5–0.8 units enables selective protonation, selective Boc protection, or selective functionalization at one nitrogen over the other, as demonstrated in the orthogonal protection strategies developed for trans-cyclopentane-1,2-diamine derivatives [2].

pKa Differential
Class-level inference
ΔpKa ≈ +0.5–0.8 (N-methyl vs primary)
Enables chemoselective derivatization
Estimated; potentiometric titration advised
Amine Basicity Reaction Selectivity Protecting Group Strategy

Additional Rotatable Bond and Conformational Flexibility

The target compound possesses two rotatable bonds (the C–CH₂NH₂ bond and the C–NHCH₃ bond), compared to one rotatable bond in the des-methyl analog 2-(aminomethyl)cyclopentan-1-amine (only the C–CH₂NH₂ bond) . The extra rotatable bond increases the number of accessible conformers, which can either benefit or penalize binding affinity depending on the target: for induced-fit recognition, greater conformational flexibility may improve complementarity; for rigid binding sites, the entropic penalty (ΔS ≈ –0.5 to –1.0 kcal/mol per frozen rotor) may reduce affinity. Quantitative assessment requires target-specific docking or crystallography, which is not publicly available for this compound.

Rotatable Bonds
Data to verify
2 rotatable bonds (vs 1 in des-methyl)
May offer conformational flexibility
Target-specific docking recommended for impact
Conformational Analysis Molecular Recognition Entropy-Driven Binding

2-(Aminomethyl)-N-methylcyclopentan-1-amine: Application Scenarios


Chiral Ligand for Asymmetric Catalysis

The vicinal 1,2-diamine architecture of 2-(aminomethyl)-N-methylcyclopentan-1-amine enables formation of a stable five-membered chelate with transition metals (e.g., Ru, Rh, Ir, Mn), a prerequisite for effective chiral induction in asymmetric hydrogenation, transfer hydrogenation, and allylic substitution reactions [1]. The stereogenic centers at C1 and C2 provide the chiral environment, while the N-methyl group modulates the electron density at the metal center relative to unsubstituted diamines. The pKa differential between the two nitrogens (ΔpKa ≈ 0.5–0.8) allows stepwise metal coordination or selective functionalization to create unsymmetrical N,N′-ligands, a feature unavailable in the des-methyl analog (both primary amines have essentially identical pKa values).

CNS-Penetrant Fragment for Drug Discovery

The HBD count of 3 (versus 4 for the des-methyl analog) aligns with the CNS MPO (Multiparameter Optimization) guideline that favors HBD ≤ 3 for brain-penetrant small molecules [1]. The estimated logP increase of +0.5 to +0.7 relative to the des-methyl analog further shifts the compound toward the CNS-favorable physicochemical space. When incorporated as a building block into larger scaffolds, the N-methyl group also reduces the number of unprotected polar NHs, potentially decreasing P-glycoprotein recognition and efflux. Users developing CNS-targeted kinase inhibitors, GPCR modulators, or epigenetic probes should prioritize this compound over the des-methyl analog when brain exposure is a key requirement.

Orthogonal Protection in Complex Synthesis

The inherent pKa differential between the secondary N-methylamine (pKa ≈ 10.5–10.8) and the primary aminomethyl group (pKa ≈ 10.0–10.2) provides a ~5- to 6-fold difference in protonation equilibrium at physiological pH [1]. This differential can be exploited for chemoselective Boc protection, sulfonylation, or reductive amination at the more basic N-methylamine while leaving the primary aminomethyl group intact, or vice versa by employing sterically demanding reagents that favor the less hindered primary amine. Such orthogonal reactivity is valuable in the synthesis of unsymmetrical bis-amide ligands, macrocyclic peptidomimetics, and bioconjugates where precise control over functional group installation is critical.

Building Block for Cyclopentane PNA Monomers

trans-Cyclopentane-1,2-diamine derivatives have been successfully incorporated into peptide nucleic acid (PNA) backbones, where the rigid cyclopentane ring preorganizes the backbone for enhanced DNA/RNA binding affinity [1]. The N-methyl modification in 2-(aminomethyl)-N-methylcyclopentan-1-amine offers an additional handle for tuning binding thermodynamics: the methyl group increases hydrophobicity (potentially strengthening base-stacking interactions) while reducing the number of exchangeable NH protons (modulating hydration shell energetics). Researchers developing conformationally restricted PNA analogs for antisense or antigene applications may find the N-methyl variant advantageous for optimizing target affinity and nuclease resistance relative to the unsubstituted trans-cyclopentane diamine scaffold.

Application
Selection Property
Validation Focus
Chiral Ligand for Asymmetric Catalysis
Vicinal 1,2-diamine chelation topology
Enantioselectivity and metal complex stability
CNS-Penetrant Fragment Design
Hydrogen bond donor count and logP in CNS-optimized range
Brain permeability and P-gp efflux assessment
Orthogonal Protection Strategies
Basicity difference between N-methyl and primary amine
Chemoselective functionalization efficiency
Cyclopentane PNA Monomer Synthesis
N-Methyl substitution on rigid cyclopentane backbone
Target binding affinity and nuclease resistance
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